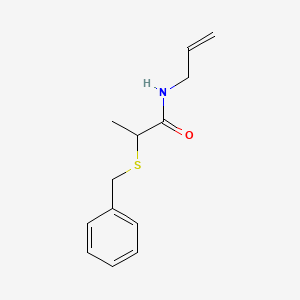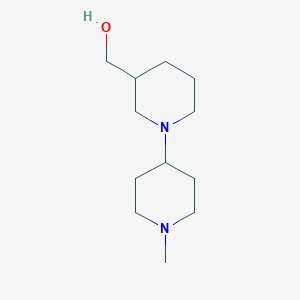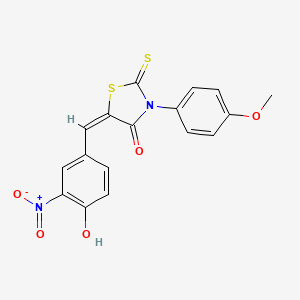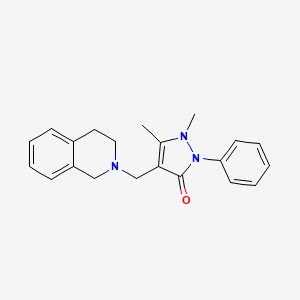![molecular formula C13H15BrN2O B5068008 1-[4-(2-bromophenoxy)butyl]-1H-imidazole](/img/structure/B5068008.png)
1-[4-(2-bromophenoxy)butyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-bromophenoxy)butyl]-1H-imidazole, commonly known as Brimonidine, is a chemical compound that belongs to the class of imidazole derivatives. It is an alpha-2 adrenergic agonist that is used in the treatment of various ocular disorders, including glaucoma and ocular hypertension. The compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique mechanism of action.
Mecanismo De Acción
Brimonidine exerts its pharmacological effects by selectively activating alpha-2 adrenergic receptors in the eye. Activation of these receptors leads to a decrease in the production of aqueous humor and an increase in uveoscleral outflow, resulting in a reduction in intraocular pressure. The compound also has neuroprotective effects, which may be mediated through the inhibition of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Brimonidine has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and oxidative stress markers in the eye. The compound also has vasodilatory effects, which may be beneficial in the treatment of ocular ischemic syndrome. Additionally, Brimonidine has been shown to improve retinal function in animal models of retinal degeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Brimonidine has several advantages as a research tool. It is highly selective for alpha-2 adrenergic receptors and has a well-defined mechanism of action. The compound is also relatively stable and can be easily synthesized in the laboratory. However, Brimonidine has some limitations as a research tool. It has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, the compound may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on Brimonidine. One area of interest is the development of novel formulations of the compound that can improve its bioavailability and efficacy. Another area of interest is the investigation of Brimonidine's neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, the compound may have potential applications in the treatment of ocular ischemic syndrome and other ocular disorders. Further research is needed to fully understand the potential therapeutic applications of Brimonidine.
Métodos De Síntesis
The synthesis of Brimonidine involves the reaction of 2-bromophenol with 4-bromobutylamine in the presence of an acid catalyst. The resulting intermediate is then treated with imidazole to form Brimonidine. The synthesis process has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Brimonidine has been extensively studied for its potential therapeutic applications in various ocular disorders. It has been shown to reduce intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. The compound has also been studied for its neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c14-12-5-1-2-6-13(12)17-10-4-3-8-16-9-7-15-11-16/h1-2,5-7,9,11H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQSGIJZBMXRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5067936.png)
![7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5067937.png)

![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5067948.png)
![4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5067956.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5067974.png)

![3-chloro-1-(4-ethylphenyl)-4-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5068015.png)
![[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl acetate](/img/structure/B5068021.png)
![propyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5068023.png)
![5-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5068028.png)

![4-(4-methyl-2-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5068039.png)